![molecular formula C16H20Cl2N2O B1426354 5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride CAS No. 1220017-38-8](/img/structure/B1426354.png)
5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H20Cl2N2O. The molecular weight is 327.2 g/mol. For a detailed structural analysis, it would be necessary to refer to a compound-specific structural database or scientific literature.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction information, it’s recommended to refer to specialized chemical databases or literature .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound are not provided in the search results. For detailed property information, it’s recommended to refer to specialized chemical databases or literature.Scientific Research Applications
Chromatography and Mass Spectrometry
This compound is used in chromatography and mass spectrometry . These are analytical techniques used to separate, identify, and quantify components in a mixture. The compound’s unique properties may contribute to its effectiveness in these applications.
Safety Data Sheet (SDS) Analysis
The compound’s Safety Data Sheet (SDS) provides crucial information about its properties, potential hazards, protective measures, and safety precautions . This data is essential for researchers and scientists who handle the compound in their work.
Quinoline-Containing π-Conjugated Systems
The compound is part of the quinoline-containing π-conjugated systems . These systems are used in photonics and optoelectronics as the basis for photosensitive materials. They often include π-deficient aromatic nitrogen-containing heterocycles, such as quinoline .
Pharmaceuticals
Substituted quinophthalones, which are related to this compound, serve as starting compounds for the creation of pharmaceuticals . The unique properties of these compounds make them valuable in drug development.
Ligands for Metal Cations
Quinophthalones, including this compound, are known to act as ligands that form stable complexes with various metal cations, such as cobalt, nickel, and copper . This property is useful in various chemical reactions and processes.
Anticorrosion Reagents
Substituted quinophthalones and their analogues, pyrophthalones, have been studied for their effectiveness as anticorrosion reagents . The structure of these compounds correlates with their anticorrosion effectiveness.
Liquid Crystal Displays
Some derivatives of quinophthalone, a related compound, have been used to create liquid crystal displays (LCDs) . The unique properties of these compounds make them suitable for this application.
Dyes in Various Industries
Substituted quinophthalones are widely used as dyes in the food, paper, and textile industries . The vibrant colors produced by these compounds make them ideal for these applications.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-chloro-8-(2-piperidin-3-ylethoxy)quinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O.ClH/c17-14-5-6-15(16-13(14)4-2-9-19-16)20-10-7-12-3-1-8-18-11-12;/h2,4-6,9,12,18H,1,3,7-8,10-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMGNCSSASSVRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-quinolinyl 2-(3-piperidinyl)ethyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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